molecular formula C10H17NO3S B7036221 N-cyclohex-3-en-1-yl-3-methylsulfonylpropanamide

N-cyclohex-3-en-1-yl-3-methylsulfonylpropanamide

Cat. No.: B7036221
M. Wt: 231.31 g/mol
InChI Key: NUTKOCYSRBCUOW-UHFFFAOYSA-N
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Description

N-cyclohex-3-en-1-yl-3-methylsulfonylpropanamide is an organic compound characterized by a cyclohexene ring attached to a propanamide group with a methylsulfonyl substituent

Properties

IUPAC Name

N-cyclohex-3-en-1-yl-3-methylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3S/c1-15(13,14)8-7-10(12)11-9-5-3-2-4-6-9/h2-3,9H,4-8H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTKOCYSRBCUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(=O)NC1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohex-3-en-1-yl-3-methylsulfonylpropanamide typically involves the reaction of cyclohex-3-en-1-ylamine with 3-methylsulfonylpropanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-cyclohex-3-en-1-yl-3-methylsulfonylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohex-3-en-1-yl-3-methylsulfonylpropanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohex-3-en-1-yl-3-methylsulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohex-3-en-1-ylmethyl-3-methylsulfonylpropanamide: Similar structure but with a methyl group on the cyclohexene ring.

    N-cyclohex-3-en-1-yl-3-methylsulfonylbutanamide: Similar structure but with an additional carbon in the amide chain.

    N-cyclohex-3-en-1-yl-3-methylsulfonylacetamide: Similar structure but with a shorter amide chain.

Uniqueness

N-cyclohex-3-en-1-yl-3-methylsulfonylpropanamide is unique due to its specific combination of a cyclohexene ring and a methylsulfonylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

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